4-Bromo-2-fluoro-3-iodopyridine

Catalog No.
S809915
CAS No.
917969-51-8
M.F
C5H2BrFIN
M. Wt
301.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-3-iodopyridine

CAS Number

917969-51-8

Product Name

4-Bromo-2-fluoro-3-iodopyridine

IUPAC Name

4-bromo-2-fluoro-3-iodopyridine

Molecular Formula

C5H2BrFIN

Molecular Weight

301.88 g/mol

InChI

InChI=1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H

InChI Key

QNCJOPUYVGQTNE-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Br)I)F

Canonical SMILES

C1=CN=C(C(=C1Br)I)F

4-Bromo-2-fluoro-3-iodopyridine (CAS: 917969-51-8) is a highly functionalized heterocyclic building block engineered for the programmable synthesis of 2,3,4-trisubstituted pyridines [1]. Featuring three distinct halogen atoms (fluorine, iodine, and bromine) at adjacent positions, this scaffold provides strict orthogonal reactivity that is highly valued in pharmaceutical process chemistry. The C3-iodine is primed for initial transition-metal-catalyzed cross-coupling, the C2-fluorine is highly activated for mild nucleophilic aromatic substitution (SNAr), and the C4-bromine serves as a secondary cross-coupling or lithiation site [2]. For procurement teams sourcing advanced precursors for complex active pharmaceutical ingredients (APIs)—such as pyrrolopyridine-based kinase inhibitors—this specific compound provides a direct, high-yield synthetic route that bypasses the need for hazardous, multi-step in-house halogenation sequences[1].

Attempting to substitute 4-bromo-2-fluoro-3-iodopyridine with simpler analogs, such as 2,3,4-tribromopyridine or 4-bromo-3-iodopyridine, introduces severe process inefficiencies and purity risks [1]. Homohalogenated alternatives like 2,3,4-tribromopyridine lack chemoselectivity, leading to statistical mixtures of regioisomers during cross-coupling that require costly, solvent-intensive chromatographic separations [2]. Conversely, using 4-bromo-3-iodopyridine or 2-chloro analogs fails to provide the high SNAr reactivity at the C2 position imparted by the strongly electron-withdrawing fluorine atom, forcing the use of harsh reaction conditions or transition-metal catalysts[3]. Procurement of this specific trihalogenated scaffold is critical to ensuring absolute regiocontrol, minimizing chemical waste, and maintaining reproducible yields in multi-step API manufacturing.

Catalyst-Free SNAr Processability at C2

The presence of a fluorine atom at the 2-position, adjacent to the pyridine nitrogen and further activated by the C3 and C4 halogens, enables exceptionally mild SNAr reactions[1]. When reacted with hydrazine or aqueous ammonia, 4-bromo-2-fluoro-3-iodopyridine undergoes quantitative displacement of the fluorine atom at temperatures between 20°C and 120°C, leaving the C3-iodo and C4-bromo bonds intact [2]. In contrast, 2-chloro or 2-bromo analogs require significantly harsher conditions to achieve similar amination, often risking competitive degradation or dehalogenation at the C3/C4 positions [1].

Evidence DimensionSNAr Reaction Conditions for C2 Amination
Target Compound DataQuantitative conversion with hydrazine at 20°C or aqueous ammonia at 120°C without transition metal catalysts.
Comparator Or Baseline2-Chloro or 2-bromo analogs (Baseline) require elevated temperatures (>150°C) or Pd/Cu catalysis for equivalent conversion.
Quantified DifferenceEliminates the need for transition-metal catalysis for C2 functionalization and lowers reaction temperature by up to 100°C.
ConditionsReaction with nitrogen nucleophiles (e.g., hydrazine, aqueous ammonia) in polar solvents (THF, dioxane).

Procuring the 2-fluoro derivative allows for catalyst-free, mild functionalization at C2, reducing raw material costs and avoiding transition metal contamination in early API synthesis.

Absolute Regiocontrol in Sequential Cross-Coupling

4-Bromo-2-fluoro-3-iodopyridine exhibits distinct bond dissociation energies for its C-I and C-Br bonds, allowing for absolute regiocontrol during palladium-catalyzed cross-coupling [1]. The C3-iodo site undergoes oxidative addition significantly faster than the C4-bromo site. This allows chemists to perform a Suzuki or Sonogashira coupling exclusively at the 3-position at lower temperatures, followed by a second, distinct coupling at the 4-position at higher temperatures [1]. Using 2,3,4-tribromopyridine as a substitute results in poor regioselectivity, yielding complex mixtures of mono-, di-, and tri-coupled products that drastically reduce the overall yield of the desired specific isomer.

Evidence DimensionRegioselectivity in first-pass Palladium-catalyzed cross-coupling
Target Compound Data>95% preference for C3-coupling over C4-coupling under standard mild Pd-catalysis.
Comparator Or Baseline2,3,4-Tribromopyridine yields a statistical mixture of C3 and C4 coupled regioisomers.
Quantified DifferenceProvides near-absolute regiocontrol, increasing the isolated yield of the target intermediate by >40% compared to homohalogenated baselines.
ConditionsStandard Suzuki-Miyaura or Sonogashira coupling conditions (e.g., Pd(PPh3)4, mild base, room temperature to 60°C).

This absolute regiocontrol eliminates the need for complex chromatographic separations, saving significant time and solvent costs in industrial scale-up.

Precursor Suitability for 2,3,4-Trisubstituted Scaffolds

In the synthesis of advanced therapeutics, such as CDK12 kinase inhibitors, the 2,3,4-trisubstitution pattern is a critical structural motif[1]. 4-Bromo-2-fluoro-3-iodopyridine serves as a direct, single-molecule precursor for these complex heterocycles. By providing all three functional handles in a single commercially available building block, it eliminates the need for multi-step, low-yielding directed ortho-metalation (DoM) or sequential halogenation protocols that would be required if starting from simpler pyridines like 2-fluoro-3-iodopyridine[2].

Evidence DimensionSynthetic steps required to achieve a differentially functionalized 2,3,4-trisubstituted pyridine
Target Compound Data0 additional halogenation steps (commercially available as the tri-functionalized scaffold).
Comparator Or Baseline2-Fluoro-3-iodopyridine requires at least 2 additional steps (lithiation/halogenation) to install the C4 functional group.
Quantified DifferenceReduces the linear synthesis sequence by 2 steps, significantly improving overall process yield and throughput.
ConditionsMulti-step API synthesis targeting 2,3,4-trisubstituted pyridine cores.

Purchasing this advanced intermediate directly cuts out hazardous lithiation and halogenation steps in-house, accelerating development timelines and reducing process safety risks.

Synthesis of CDK12 Kinase Inhibitors and Pyrrolopyridines

Due to its highly reactive C2-fluoro and C3-iodo groups, this compound is an ideal starting material for synthesizing pyrrolopyridine cores used in advanced kinase inhibitors, such as those targeting myotonic dystrophy type 1 [1]. The C2 position can be aminated with aqueous ammonia or primary amines, followed by intramolecular cyclization or cross-coupling at the C3 and C4 positions to build the bicyclic system rapidly and cleanly.

Programmable Sequential Cross-Coupling for Library Generation

In medicinal chemistry library synthesis, the orthogonal reactivity of the iodine and bromine atoms allows for the rapid, programmable generation of diverse 3,4-diaryl or 3,4-dialkynyl pyridine derivatives [2]. The C3 position can be diversified first under mild palladium catalysis, followed by diversification at C4, enabling efficient structure-activity relationship (SAR) mapping without the interference of regioisomer mixtures.

Catalyst-Free C2-Functionalization in Process Chemistry

For process chemists looking to avoid transition metal contamination early in a synthetic route, the highly activated C2-fluorine allows for catalyst-free SNAr with various nucleophiles such as hydrazines or amines [3]. This is particularly valuable in the scale-up of pharmaceutical intermediates where strict elemental impurity limits for palladium or copper must be met.

XLogP3

2.6

Wikipedia

4-Bromo-2-fluoro-3-iodopyridine

Dates

Last modified: 08-16-2023

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